molecular formula C13H26O5Ti B099751 Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) CAS No. 18327-72-5

Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3)

Cat. No. B099751
CAS RN: 18327-72-5
M. Wt: 310.21 g/mol
InChI Key: KOAUHLUAUFQHBM-UHFFFAOYSA-M
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Description

Titanium is a transition metal with the atomic number 22 and symbol Ti. It has a wide range of applications in various fields due to its unique physical and chemical properties. One of the most important applications of titanium is in the field of catalysis. Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) is a complex compound of titanium that has been extensively studied for its catalytic properties.

Scientific Research Applications

Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) has been extensively studied for its catalytic properties. It has been found to be an effective catalyst for a wide range of reactions such as the epoxidation of alkenes, the oxidation of alcohols, and the reduction of ketones. In addition, it has also been used as a catalyst for the synthesis of various organic compounds such as esters, lactones, and amides.

Mechanism Of Action

The mechanism of action of titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) is complex and depends on the specific reaction being catalyzed. In general, the compound acts as a Lewis acid catalyst, which means that it can accept a pair of electrons from a nucleophile. This leads to the formation of a reactive intermediate, which can then undergo further reactions to form the desired product.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3). However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) as a catalyst is its high selectivity. It can often produce the desired product with high yields and minimal side reactions. In addition, the compound is relatively stable and can be stored for extended periods of time without significant degradation.
However, there are also some limitations to using this compound. One of the main limitations is its high cost, which can make it impractical for large-scale industrial applications. In addition, the compound can be difficult to handle and requires specialized equipment and techniques for its synthesis and use.

Future Directions

There are several potential future directions for research on titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3). One area of research could focus on developing new synthetic methods that are more cost-effective and scalable. Another area of research could focus on exploring the catalytic properties of this compound for new reactions and applications. Finally, research could also focus on developing new catalysts based on titanium that are more efficient and selective than titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3).
In conclusion, titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) is a complex compound of titanium that has been extensively studied for its catalytic properties. It has a wide range of applications in various fields, including the synthesis of organic compounds and the production of fine chemicals. While there are some limitations to using this compound, its high selectivity and relative stability make it a promising catalyst for future research.

Synthesis Methods

Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) can be synthesized by reacting titanium tetraisopropoxide with 2-methylprop-2-enoic acid and propan-2-ol. The reaction is typically carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting compound is a yellow powder that is soluble in organic solvents such as ethanol and acetone.

properties

IUPAC Name

2-methylprop-2-enoate;propan-2-olate;titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.3C3H7O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3H,1-2H3;/q;3*-1;+4/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAUHLUAUFQHBM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572522
Record name Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3)

CAS RN

18327-72-5
Record name Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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